![molecular formula C21H28N2O4 B13690597 3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione is a synthetic organic compound with the molecular formula C21H28N2O4 It is characterized by the presence of a piperidine ring, a phenyl group, and a Boc-protected piperidyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The phenyl and piperidyl groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione involves its interaction with specific molecular targets. The Boc-protected piperidyl group can be deprotected under acidic conditions, revealing the active piperidyl group, which can then interact with various biological molecules. This interaction can modulate specific pathways and exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperidinecarboxylic acid, 4-[4-(2,6-dioxo-3-piperidinyl)phenyl]-, 1,1-dimethylethyl ester
- tert-Butyl 2-(4-(4-(2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate
Uniqueness
3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its Boc-protected piperidyl group allows for selective deprotection and subsequent reactions, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C21H28N2O4 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H28N2O4/c1-21(2,3)27-20(26)23-12-10-15(11-13-23)14-4-6-16(7-5-14)17-8-9-18(24)22-19(17)25/h4-7,15,17H,8-13H2,1-3H3,(H,22,24,25) |
Clé InChI |
BGXJWBFRKHWMCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


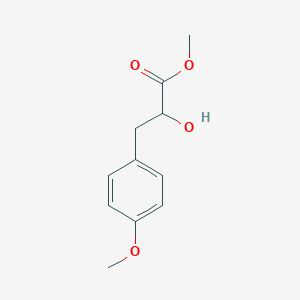
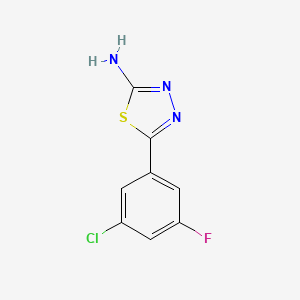
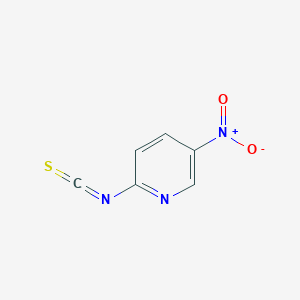
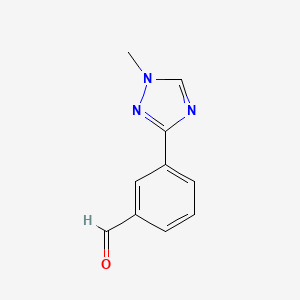
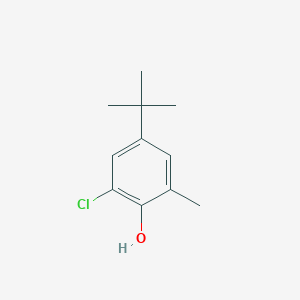
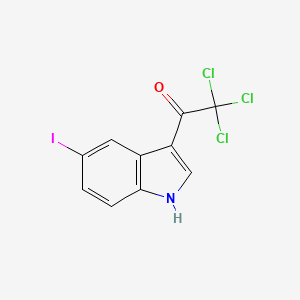
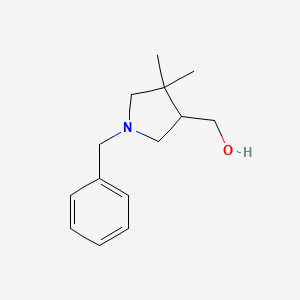
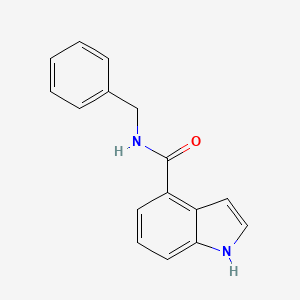
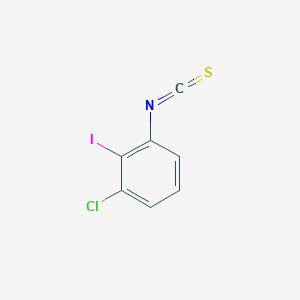
![2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one](/img/structure/B13690580.png)
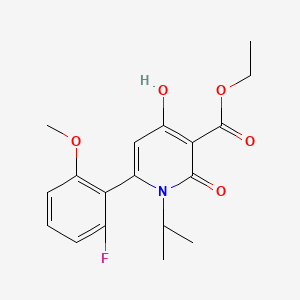
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)
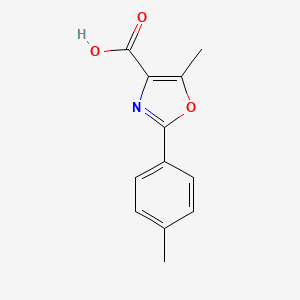
![2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13690620.png)
